molecular formula C15H16ClN3O3S2 B1225880 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide

4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide

Cat. No. B1225880
M. Wt: 385.9 g/mol
InChI Key: YBDJXIBCMORRIJ-UHFFFAOYSA-N
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Description

4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide is a sulfonamide.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) explored the synthesis of piperidine derivatives, including compounds structurally similar to 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide. They found that certain derivatives exhibited potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like dementia by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist Activity

Sonda et al. (2003, 2004) synthesized and evaluated a series of benzamide derivatives, including compounds similar to the chemical , for their serotonin 4 (5-HT4) receptor agonist activity. These compounds showed potential in enhancing gastrointestinal motility, indicating possible therapeutic applications in gastrointestinal disorders (Sonda et al., 2003), (Sonda et al., 2004).

Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of benzamides, including structures resembling 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide. They reported antibacterial activity against various bacterial strains, suggesting potential for the development of new antibacterial agents (Khatiwora et al., 2013).

Anticancer Activity

Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, closely related to the chemical in focus, and discovered that one compound showed proapoptotic activity on melanoma cell lines. This indicates a potential application in cancer therapy (Yılmaz et al., 2015).

CCR5 Antagonist Activity

Research by Cheng De-ju (2014, 2015) involved the synthesis of benzamide derivatives as CCR5 antagonists. These compounds, structurally related to 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide, showed potential as treatments for conditions like HIV infection by inhibiting the CCR5 receptor (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Filaricidal Activity

Denham and FitzSimons (1983) tested derivatives of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide, similar to the compound , for their activity against adult Brugia pahangi, a type of parasitic worm. These findings could indicate potential applications in treating parasitic infections (Denham & FitzSimons, 1983).

properties

Product Name

4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide

Molecular Formula

C15H16ClN3O3S2

Molecular Weight

385.9 g/mol

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H16ClN3O3S2/c16-12-5-4-11(14(20)18-15-17-6-9-23-15)10-13(12)24(21,22)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,17,18,20)

InChI Key

YBDJXIBCMORRIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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